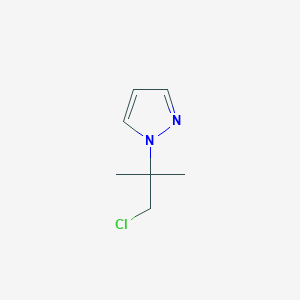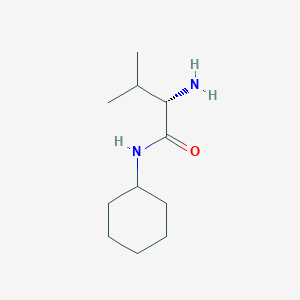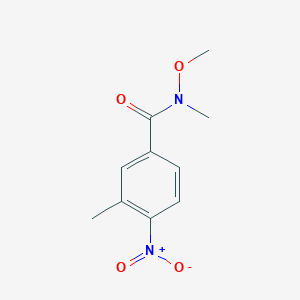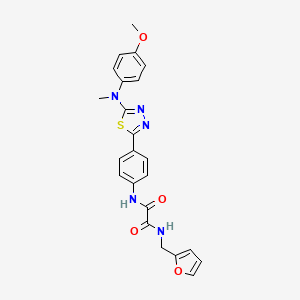
1-(1-chloro-2-methylpropan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-chloro-2-methyl-2-propanol on oxygen-containing Ag (110) surfaces . It’s commonly used in chemical synthesis as a protecting group for amines, which can be selectively removed under mild acidic conditions.Molecular Structure Analysis
The molecular formula of “1-(1-chloro-2-methylpropan-2-yl)-1H-pyrazole” is C9H18ClNO2. The InChI code is 1S/C9H18ClNO2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6H2,1-5H3,(H,11,12).Chemical Reactions Analysis
This compound is used in the synthesis and characterization of new polyfunctional thiols . It’s also used in the synthesis of peptides.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of pyrazole derivatives, including compounds similar to 1-(1-chloro-2-methylpropan-2-yl)-1H-pyrazole, has been a focus of various studies due to their potential applications in material science and medicinal chemistry. For instance, the synthesis and crystal structure of pyrazole derivatives have been extensively studied, providing insights into their molecular configurations and potential for further chemical modifications (Shen et al., 2012). These studies lay the groundwork for understanding the reactivity and interaction of such compounds in complex systems.
Photophysical and Electrochemical Properties
Research has also delved into the photophysical and electrochemical properties of pyrazole-based compounds, highlighting their utility in developing advanced materials for electronic and photonic applications. For example, the study of iridium tetrazolate complexes with pyrazole ligands revealed significant insights into color tuning through ligand manipulation, showcasing the versatility of pyrazole derivatives in material science (Stagni et al., 2008).
Ligand Synthesis for Catalysis
The synthesis of pyrazoles with functionalized substituents has been explored to develop novel ligands for catalytic applications. Studies demonstrate the synthesis of pyrazoles with various substituents, providing a platform for the creation of tailored ligands for specific catalytic processes (Grotjahn et al., 2002). This research underscores the potential of pyrazole derivatives in enhancing the efficiency and selectivity of catalytic reactions.
Antimicrobial Applications
Furthermore, the antimicrobial properties of pyrazole derivatives have been investigated, with some compounds showing promising activity against various bacterial and fungal strains. The design and synthesis of triazolyl pyrazole derivatives, for instance, have led to the identification of new antimicrobial agents, highlighting the therapeutic potential of these compounds (Bhat et al., 2016).
Mechanoluminescent and OLED Applications
In the field of optoelectronics, pyrazole derivatives have been utilized in the development of mechanoluminescent materials and highly efficient organic light-emitting diodes (OLEDs). Research into Pt(II) phosphors bearing pyrazole chelates has demonstrated their applicability in creating white OLEDs with high efficiency and stability, indicating the potential of pyrazole derivatives in advanced lighting and display technologies (Huang et al., 2013).
properties
IUPAC Name |
1-(1-chloro-2-methylpropan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-7(2,6-8)10-5-3-4-9-10/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUVDRBMMJHZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide](/img/structure/B2888967.png)
![6-Tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888968.png)
![10-(Piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2888969.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2888970.png)




![1-[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2888977.png)
![[2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2888978.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2888979.png)
![N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2888983.png)
